7-Azaspiro[3.5]nonane-2-carbonitrile
Description
Overview of Spirocyclic Compounds in Chemical Research
Spirocyclic compounds are a distinct class of molecules in organic chemistry characterized by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. chemicalbook.com This arrangement imparts a significant degree of three-dimensionality and conformational rigidity, as the planes of the two rings are often orthogonal to one another. Unlike fused or bridged systems, this defined spatial architecture allows for precise control over the orientation of functional groups. This rigidity and three-dimensional character are highly valued in chemical research, particularly in fields where molecular shape and substituent positioning are critical for function, such as in the design of ligands for asymmetric catalysis and molecules with specific biological activities. chemdad.com The synthesis of these compounds can be challenging due to the difficulty in creating the spiro quaternary carbon center, making the development of new synthetic methods an area of continuous interest. chemdad.com
Significance of Azaspirocycles as Structural Motifs
Azaspirocycles are spirocyclic compounds that incorporate at least one nitrogen atom within their ring framework. The presence of nitrogen introduces key properties that are especially significant in medicinal chemistry. chemdad.com Nitrogen atoms can act as basic centers and hydrogen bond acceptors, influencing a molecule's solubility, lipophilicity, and ability to interact with biological targets like enzymes and receptors. univ.kiev.ua The concept of using saturated, three-dimensional scaffolds—a strategy often referred to as "escaping flatland"—has driven interest in azaspirocycles as bioisosteres for common planar aromatic rings or less rigid cyclic systems. univ.kiev.ua These motifs, particularly those containing strained rings like azetidine (B1206935), can improve metabolic stability and pharmacokinetic properties, making them attractive components in modern drug discovery. chemicalbook.com
Contextualization of 7-Azaspiro[3.5]nonane-2-carbonitrile within Spirocyclic Chemistry
This compound belongs to the azaspirocycle family and features a piperidine (B6355638) (a six-membered nitrogen-containing ring) fused to a cyclobutane (B1203170) ring at the spirocenter. The nitrogen atom is at the 7-position of the spiro[3.5]nonane framework, and a nitrile (-C≡N) group is attached at the 2-position of the cyclobutane ring.
This compound is primarily regarded as a synthetic building block. In many synthetic applications, the nitrogen atom is protected, commonly with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity. The resulting N-Boc protected compound, tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate , is a stable and well-documented intermediate. chemdad.comechemi.com The nitrile functional group is exceptionally versatile, capable of being transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, making it a valuable handle for elaborating the core scaffold into more complex target molecules.
Historical Development of Azaspiro[3.5]nonane Chemistry
The synthesis of azaspirocycles, including the azaspiro[3.5]nonane core, has evolved significantly, driven by their increasing application in medicinal chemistry. echemi.com Early synthetic methods were often multi-step and lacked efficiency. However, the demand for novel, three-dimensional, and patent-free molecular scaffolds has spurred the development of more advanced and modular synthetic routes. chemicalbook.commanchesterorganics.com
Patented methods for constructing the azaspiro[3.5]nonane skeleton include multi-step sequences involving cyclization and ring-expansion reactions. google.com For instance, strategies have been developed to address common challenges such as low yields and the use of hazardous reagents. google.comgoogle.com Research into the synthesis of 7-azaspiro[3.5]nonane derivatives has led to their use as GPR119 agonists for potential diabetes treatment and as FAAH inhibitors for pain management, demonstrating the therapeutic relevance of this scaffold. echemi.comgoogle.com The development of scalable synthetic approaches remains a key focus, enabling the broader use of these valuable building blocks in drug discovery programs. univ.kiev.uagoogle.com
Structure
3D Structure
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRPSUPWKNBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Findings and Physicochemical Data
Physicochemical Properties
The N-Boc protected derivative is a solid at room temperature with a defined melting point, indicating its stability and purity as a chemical reagent. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 203662-66-2 | chemdad.comechemi.com |
| Molecular Formula | C₁₄H₂₂N₂O₂ | chemdad.comechemi.com |
| Molecular Weight | 250.34 g/mol | chemdad.com |
| Melting Point | 65-66.5 °C | chemdad.com |
| Density (Predicted) | 1.10±0.1 g/cm³ | chemdad.com |
| Boiling Point (Predicted) | 381.0±42.0 °C | chemdad.com |
Chemical Transformations
The synthetic utility of the nitrile group in this scaffold is demonstrated by its conversion to other functional groups. A documented example is the hydrolysis of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate to the corresponding carboxylic acid. In a reported procedure, the nitrile is heated to reflux in a mixture of ethanol (B145695) and water with lithium hydroxide (B78521) to yield 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid . chemicalbook.com This reaction proceeds in high yield (99%) and provides a straightforward method to access the carboxylic acid derivative, which can then be used in further synthetic steps, such as amide bond formation. chemicalbook.com The synthesis of the parent compound, this compound, would involve the subsequent removal of the Boc protecting group, typically under acidic conditions.
A Comprehensive Review of Synthetic Methodologies for this compound
The spirocyclic scaffold, characterized by two rings sharing a single carbon atom, is a prominent structural motif in a multitude of biologically active compounds. Among these, the 7-azaspiro[3.5]nonane framework has garnered significant attention in medicinal chemistry. The introduction of a carbonitrile group at the C2 position of this scaffold yields this compound, a compound of interest for further chemical exploration and as a potential building block in drug discovery. This article focuses exclusively on the synthetic methodologies developed for this specific chemical entity.
Chemical Reactivity and Functionalization of 7 Azaspiro 3.5 Nonane 2 Carbonitrile
Transformations of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is susceptible to various transformations, including hydrolysis, reduction, and nucleophilic addition, providing access to key functional groups like carboxylic acids and primary amines.
The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids. libretexts.orgchemistrysteps.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org The process involves the addition of water across the triple bond, initially forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
In the context of the 7-azaspiro[3.5]nonane scaffold, the hydrolysis of the 2-carbonitrile moiety yields 7-azaspiro[3.5]nonane-2-carboxylic acid. The N-Boc protected version of this product, 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, is a commercially available compound, indicating the successful application of this hydrolytic transformation on this specific ring system. bldpharm.comsigmaaldrich.com
Table 1: Representative Hydrolysis of Nitrile to Carboxylic Acid
| Starting Material | Product | Reagents & Conditions |
| 7-Azaspiro[3.5]nonane-2-carbonitrile | 7-Azaspiro[3.5]nonane-2-carboxylic acid | Acid (e.g., HCl) or Base (e.g., NaOH), H₂O, Heat libretexts.orgchemistrysteps.com |
| tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | Acid or Base catalyzed hydrolysis bldpharm.comsigmaaldrich.com |
Reduction to Amines
The nitrile group can be readily reduced to a primary amine using various reducing agents. organic-chemistry.org Potent hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for this transformation, which results in the formation of an aminomethyl group. youtube.com This reaction provides a direct route to extend the carbon chain while introducing a versatile primary amine functional group.
For the 7-azaspiro[3.5]nonane framework, the reduction of the 2-carbonitrile leads to the formation of (7-azaspiro[3.5]nonan-2-yl)methanamine. The availability of 2-Aminomethyl-7-Boc-7-azaspiro[3.5]nonane demonstrates that this reduction is a viable synthetic route for this class of compounds. biosynth.com
Table 2: Representative Reduction of Nitrile to Primary Amine
| Starting Material | Product | Reagents & Conditions |
| This compound | (7-Azaspiro[3.5]nonan-2-yl)methanamine | 1. LiAlH₄ (Lithium aluminum hydride) 2. H₂O youtube.com |
| tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | 2-Aminomethyl-7-Boc-7-azaspiro[3.5]nonane | 1. LiAlH₄ 2. H₂O youtube.combiosynth.com |
Nucleophilic Addition Reactions
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction is a fundamental process in organic chemistry that can lead to the formation of various intermediates and products. Depending on the nucleophile and reaction conditions, this can lead to the formation of imines, ketones (after hydrolysis), or other functionalized molecules. The addition of organometallic reagents, for example, followed by hydrolysis, can yield ketones.
While specific examples of nucleophilic additions to this compound are not extensively detailed in readily available literature, the general reactivity of nitriles suggests that this scaffold can undergo such reactions. masterorganicchemistry.com The reaction would proceed by the attack of a nucleophile on the nitrile carbon, forming a tetrahedral intermediate.
Reactions at the Azaspiro[3.5]nonane Nitrogen Atom
The secondary amine in the piperidine (B6355638) ring of the azaspiro[3.5]nonane system is a key site for functionalization, allowing for the introduction of various substituents through alkylation, acylation, and the installation of protecting groups.
The nitrogen atom of the piperidine ring can be readily alkylated or acylated. N-alkylation is typically performed using alkyl halides in the presence of a base. nih.gov N-acylation can be achieved using acyl chlorides or acid anhydrides. These reactions are crucial for diversifying the molecular structure, often to modulate pharmacological properties.
A direct example of this reactivity is the synthesis of 7-Acetyl-7-azaspiro[3.5]nonane-2-carbonitrile, which represents the N-acylation of the parent compound. nih.gov This demonstrates the feasibility of modifying the nitrogen atom without affecting the nitrile group.
Table 3: Representative N-Acylation Reaction
| Starting Material | Product | Reagents & Conditions |
| This compound | 7-Acetyl-7-azaspiro[3.5]nonane-2-carbonitrile | Acetyl chloride or Acetic anhydride, Base nih.gov |
Formation of N-Protected Derivatives (e.g., Boc, Cbz)
To manage reactivity during multi-step syntheses, the secondary amine is often protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). total-synthesis.comtotal-synthesis.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be easily removed with acid. total-synthesis.com The resulting N-Boc protected compound, tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, is a well-documented and commercially available intermediate. synquestlabs.com
The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is notable for its stability to acidic and basic conditions while being readily removable by catalytic hydrogenation. total-synthesis.comorganic-chemistry.org The use of Cbz protection has been reported for related 7-azaspiro[3.5]nonane structures, such as 7-[(benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid. calpaclab.com
Table 4: N-Protection of the 7-Azaspiro[3.5]nonane Nitrogen
| Starting Material | Protecting Group | Product | Reagents |
| This compound | Boc | tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | Di-tert-butyl dicarbonate (Boc₂O) total-synthesis.com |
| 7-Azaspiro[3.5]nonane-2-carboxylic acid | Cbz | 7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid | Benzyl chloroformate (Cbz-Cl), Base total-synthesis.comcalpaclab.com |
Amine Oxidation Reactions
The secondary amine within the piperidine ring of this compound is a key site for oxidative transformations. While direct oxidation studies on the title compound are not extensively documented, the reactivity can be inferred from studies on analogous N-H piperidines. Oxidative rearrangement reactions, for instance, can be used to convert N-H piperidines into pyrrolidine (B122466) derivatives. dntb.gov.ua This type of reaction typically proceeds through an iminium ion intermediate formed by oxidation with reagents like iodo-benzene diacetate (PhI(OAc)2). dntb.gov.ua
Furthermore, the nitrogen atom is susceptible to oxidation that can facilitate C-H functionalization at adjacent positions. For N-protected piperidines, one-electron oxidation can generate radical cations, enabling reactions such as α-allylation. nih.gov These examples highlight the potential for selective modification of the piperidine ring initiated by targeting the amine functionality.
Modifications and Derivatizations of the Spirocyclic Core
The unique spirocyclic structure, combining a cyclobutane (B1203170) and a piperidine ring, offers multiple avenues for structural modification and derivatization.
Ring Expansion and Contraction Reactions
Both rings of the 7-azaspiro[3.5]nonane system are amenable to ring expansion and contraction reactions, powerful tools for altering the core scaffold. etsu.edu
Piperidine Ring Contraction: Saturated nitrogen heterocycles like piperidine can undergo ring contraction to form five-membered rings. dntb.gov.uanih.gov Photomediated reactions of α-acylated piperidines, for example, can yield cis-1,2-disubstituted cyclopentanes through a proposed Norrish type II 1,5-hydrogen atom transfer followed by C-N bond fragmentation and a subsequent intramolecular Mannich reaction. nih.gov Another approach involves the oxidative rearrangement of N-H piperidines, which can lead to pyrrolidine scaffolds. dntb.gov.ua
Cyclobutane Ring Expansion: The strained cyclobutane ring can be expanded to form larger carbocycles. nih.gov Such transformations often involve the rearrangement of a bicyclic intermediate. For instance, the ring expansion of a cyclobutane ring can be a key step in the synthesis of angular triquinanes. niscpr.res.in These reactions typically proceed through the migration of an endocyclic bond to an exocyclic carbocation or a related reactive center. wikipedia.org
Interactive Table 1: Examples of Ring Modification Reactions in Related Cyclic Systems
| Transformation | Substrate Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Piperidine Ring Contraction | α-Acylated Piperidines | Visible Light, Photosensitizer | cis-1,2-Disubstituted Cyclopentanes | nih.gov |
| Piperidine Ring Contraction | N-H Piperidines | PhI(OAc)2, Nucleophile (e.g., NaBH4) | Pyrrolidines | dntb.gov.ua |
| Cyclobutane Ring Expansion | Spiro[5/5/4] Tricyclic Systems | Microwave Irradiation | Angular Triquinanes | niscpr.res.in |
| General Ring Contraction | Cyclic Systems with Exocyclic Leaving Group | Acid or Base Catalysis | Contracted Ring System | etsu.edu |
Introduction of Additional Stereocenters
Creating new stereocenters on the 7-azaspiro[3.5]nonane framework is crucial for exploring its use as a chiral scaffold. Stereocontrolled synthesis can be achieved through various methods. ethz.ch
One strategy involves the diastereoselective functionalization of the pre-existing rings. For example, catalyst-controlled C-H functionalization reactions using chiral rhodium catalysts have been shown to selectively introduce new groups at the C2, C3, or C4 positions of a piperidine ring with high diastereoselectivity. nih.gov Another approach is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction before being removed. youtube.com Furthermore, enantioselective [2+2] cycloadditions can be employed to construct the cyclobutane ring with defined stereochemistry from the outset. nih.govresearchgate.net The nitrile group on the cyclobutane ring of the title compound can also potentially be used to direct stereoselective transformations on that ring.
Functionalization of the Cyclobutane and Piperidine Rings
Both the cyclobutane and piperidine rings can be selectively functionalized to introduce new chemical moieties.
Cyclobutane Ring: The C-H bonds of a cyclobutane ring can be targeted for functionalization. nih.govacs.org Palladium-catalyzed C-H arylation, for instance, allows for the introduction of aryl groups directly onto the cyclobutane core. acs.org This method has proven effective even for introducing sterically demanding groups. nih.gov The carbonyl group in cyclobutanone (B123998) derivatives can also serve as a handle for α-functionalization through organocatalytic methods. nih.gov
Piperidine Ring: The piperidine moiety offers multiple sites for functionalization. mdpi.com Beyond reactions at the nitrogen atom, C-H functionalization provides a powerful tool for modification at the carbon skeleton. Catalyst-controlled C-H insertion reactions, mediated by rhodium-carbenes, can achieve site-selective functionalization at the C2, C3, or C4 positions, depending on the catalyst and directing group used. nih.gov
Heteroatom Incorporation into the Spiro System (e.g., 7-oxa analogues)
Replacing one of the carbon atoms in the spirocyclic system with a heteroatom, such as oxygen, leads to valuable analogues with altered physicochemical properties. The synthesis of such compounds, including 7-oxa-2-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane, has been reported. google.comresearchgate.netsigmaaldrich.comnih.gov
For instance, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been synthesized and explored as a bioisostere of pipecolic acid. univ.kiev.ua The synthesis of 7-oxo-2-azaspiro[3.5]nonane has been achieved via a two-step cyclization process. google.com These oxa-analogues are of interest in drug discovery as they can improve properties like metabolic stability. univ.kiev.uaepa.gov
Interactive Table 2: Examples of Heteroatom-Containing Azaspiro[3.5]nonane Analogues
| Compound Name | CAS Number | Molecular Formula | Reference |
|---|---|---|---|
| 2-Oxa-7-azaspiro[3.5]nonane | 241820-91-7 (free base) | C7H13NO | sigmaaldrich.comnih.gov |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Not specified | C8H13NO3 | researchgate.netuniv.kiev.ua |
| 7-Oxo-2-azaspiro[3.5]nonane | Not specified | C8H13NO | google.com |
| N-Boc-1-oxa-7-aza-spiro[3.5]nonane | 864684-96-8 | C12H21NO3 | guidechem.com |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving the 7-azaspiro[3.5]nonane core is essential for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are limited, the mechanisms of key transformations on related structures provide valuable insights.
Photochemical Ring Contraction: The ring contraction of α-acylated piperidines is proposed to proceed through a Norrish type II pathway. This involves a 1,5-hydrogen atom transfer from a carbon adjacent to the nitrogen to the excited ketone, forming a 1,4-diradical intermediate, which then undergoes fragmentation and cyclization. nih.gov
Oxidative Rearrangement: The ring contraction of N-H piperidines to pyrrolidines using PhI(OAc)2 is supported by an ionic mechanism. Experimental and computational studies suggest the formation of an iminium ion intermediate that is subsequently trapped by a nucleophile to yield the rearranged product. dntb.gov.ua
Cycloaddition/Diels-Alder Cascades: In the synthesis of related seven-membered azaspiro compounds, cascade reactions involving rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder dimerization have been investigated. DFT calculations have been used to rationalize the high selectivity observed in these transformations. nih.gov
These mechanistic studies underscore the complex and often highly selective pathways that govern the reactivity of azaspirocyclic systems, providing a predictive framework for the functionalization of this compound.
Reaction Pathway Elucidation
Detailed experimental and computational studies to elucidate the specific reaction pathways for the functionalization of this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of similar azaspirocyclic systems and nitriles, several potential reaction pathways can be inferred.
For instance, the nitrogen atom of the piperidine ring is a primary site for N-functionalization reactions. These reactions, such as N-alkylation, N-acylation, and N-arylation, are crucial for modifying the molecule's properties and for its incorporation into larger molecular frameworks. The reaction pathway for these transformations typically follows a standard nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile.
The nitrile group offers another handle for chemical modification. It can undergo hydrolysis to the corresponding carboxylic acid or amide, reduction to a primary amine, or participate in cycloaddition reactions. The elucidation of these pathways would involve techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to identify reaction intermediates and determine rate-limiting steps.
Transition State Analysis
A thorough transition state analysis for reactions involving this compound is currently lacking in the scientific literature. Such an analysis would typically involve high-level computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the potential energy surface of a given reaction.
The goal of a transition state analysis is to locate the transition state structure, which represents the highest energy point along the reaction coordinate. By analyzing the geometry, energy, and vibrational frequencies of the transition state, valuable insights into the reaction mechanism, including the activation energy and the nature of bond-forming and bond-breaking processes, can be obtained.
For example, in a hypothetical N-alkylation reaction, a transition state analysis would model the approach of the alkylating agent to the piperidine nitrogen, the formation of the new C-N bond, and the departure of the leaving group. This would allow for a quantitative understanding of the reaction's feasibility and the factors influencing its rate.
Table 1: Investigated Derivatives of 7-Azaspiro[3.5]nonane
| Compound Name | Application/Study Focus |
| 7-Acetyl-7-azaspiro[3.5]nonane-2-carbonitrile | Chemical intermediate |
| 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | Building block for PROTACs and other chemical conjugates |
| 7-Azaspiro[3.5]nonane-6,8-dione | Precursor for FAAH inhibitors and cannabinoid analogues |
| Various N-substituted 7-azaspiro[3.5]nonane derivatives | GPR119 agonists for potential diabetes treatment |
While direct and detailed research on the reaction pathways and transition states of this compound is limited, the study of its derivatives provides a foundation for understanding its chemical potential. nih.gov The development of novel agonists for the GPR119 receptor, for example, has involved the synthesis and optimization of various N-substituted 7-azaspiro[3.5]nonane derivatives. nih.gov These studies, while focused on biological activity, inherently explore the reactivity of the core scaffold.
Further computational and experimental investigations are necessary to fully map the reactivity landscape of this intriguing spirocyclic nitrile and to enable its broader application in chemical synthesis and drug discovery.
Derivatives and Analogues of 7 Azaspiro 3.5 Nonane 2 Carbonitrile As Molecular Scaffolds
Structural Diversity within the Azaspiro[3.5]nonane Framework
The versatility of the azaspiro[3.5]nonane core allows for extensive structural modifications. These changes can be systematically introduced to fine-tune the physicochemical and pharmacological properties of the resulting molecules, such as their potency, selectivity, and metabolic stability.
Systematic modification of substituents on the 7-azaspiro[3.5]nonane framework is a key strategy in drug design. In the development of GPR119 agonists, for example, researchers have extensively optimized the groups attached to the piperidine (B6355638) nitrogen (designated R²) and an associated aryl group (R³). This optimization led to the identification of highly potent compounds, demonstrating that even subtle changes to these substituents can significantly impact biological activity. nih.gov The strategic placement of different functional groups allows molecules to occupy specific spaces within protein binding pockets, enhancing interactions and efficacy.
Bioisosteric replacement, or scaffold hopping, involves substituting parts of a molecule with other fragments that have similar physical or chemical properties. This strategy is widely used to create novel compounds with improved characteristics. acs.org The azaspiro[3.5]nonane framework is part of a larger family of spirocyclic systems where ring sizes and the placement of heteroatoms can be varied to generate diverse analogues.
Key examples of such structural alterations include:
Diaza Analogues: Compounds like 2,7-diazaspiro[3.5]nonane introduce a second nitrogen atom into the cyclobutane (B1203170) ring, altering the scaffold's hydrogen bonding capacity and polarity.
Oxaza Analogues: The replacement of a carbon atom with oxygen gives rise to structures such as 7-oxa-2-azaspiro[3.5]nonane and 2,5-dioxa-8-azaspiro[3.5]nonane. univ.kiev.uauniv.kiev.uagoogle.com These modifications can influence solubility and metabolic stability.
Thiaza Analogues: The incorporation of sulfur results in scaffolds like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide and thiaazaspiro[3.5]nonane, which introduce different geometric and electronic properties. acs.orgresearchgate.net
The table below summarizes various analogues of the azaspiro[3.5]nonane framework, highlighting the diversity achieved by altering ring composition.
| Scaffold Name | Ring Composition | Key Feature |
| 7-Azaspiro[3.5]nonane | Azetidine (B1206935) + Cyclohexane | Core scaffold |
| 2,7-Diazaspiro[3.5]nonane | Diazetidine + Cyclohexane | Introduction of a second nitrogen atom |
| 7-Oxa-2-azaspiro[3.5]nonane | Azetidine + Oxacyclohexane | Oxygen atom in the six-membered ring |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | Dioxetane + Piperidine | Two oxygen atoms in the four-membered ring |
| Thiaazaspiro[3.5]nonane | Thiazetidine + Cyclohexane | Sulfur atom in the four-membered ring |
Synthesis of Key Functionalized Analogues
The development of robust synthetic routes is crucial for exploring the chemical space around the 7-azaspiro[3.5]nonane core. Efficient methods allow for the multigram-scale production of key intermediates, which can then be elaborated into a wide range of derivatives for biological screening. univ.kiev.ua
Carboxylic acid derivatives of azaspiro-alkanes are valuable building blocks in medicinal chemistry. The synthesis of related structures, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been reported and provides a template for accessing these compounds. univ.kiev.uauniv.kiev.ua These syntheses often begin from commercially available starting materials and involve multiple steps to construct the spirocyclic core and introduce the carboxylic acid functionality. For instance, N-benzyl-7-azaspiro[4.5]decane-1-carboxylates were prepared in a seven-step synthesis starting from ethyl cyclopentanonecarboxylate. univie.ac.at A key step in this sequence involved treating a spirocyclic ketone intermediate with tosylmethyl isocyanide to form a nitrile, which was subsequently hydrolyzed and esterified to yield the final carboxylic acid ester. univie.ac.at
Aldehyde and ketone functionalities serve as versatile handles for further chemical transformations. The synthesis of aldehyde derivatives can be achieved through the oxidation of the corresponding primary alcohols. For example, in the synthesis of 7-oxa-2-azaspiro[3.5]nonane analogues, a Boc-protected alcohol was efficiently converted to the desired aldehyde using Dess-Martin periodinane. univ.kiev.ua This method provides a reliable route to aldehyde derivatives that can be used in subsequent reactions like reductive aminations or Wittig reactions.
Ketone derivatives can also be prepared through various synthetic strategies. One reported method involves the aminolysis of a β-keto ester with benzylamine, followed by the addition of acrolein. univie.ac.at Subsequent reduction with LiAlH₄ resulted in a reductive cyclization to form a spirocyclic alcohol, which was then oxidized with (COCl)₂/DMSO (Swern oxidation) to yield the spirocyclic ketone. univie.ac.at
The table below outlines common reactions for synthesizing these functionalized analogues.
| Derivative Type | Precursor | Reagent/Reaction Type | Resulting Functional Group |
| Carboxylic Acid | Spirocyclic Nitrile | Hydrolysis and Esterification | -COOH / -COOR |
| Aldehyde | Primary Alcohol | Dess-Martin Periodinane (Oxidation) | -CHO |
| Ketone | Secondary Alcohol | Swern Oxidation ((COCl)₂/DMSO) | C=O |
The introduction of amino groups into the azaspiro[3.5]nonane scaffold can significantly alter its properties, providing sites for further functionalization and potentially improving pharmacological profiles. The synthesis of amino azaspiroalkanes can be approached in several ways, often starting from ketone precursors. These methods can produce derivatives where the amino group is part of the heterocyclic ring (as in diazaspiro compounds) or as an exocyclic substituent. The synthesis of 7-amino-6-carboxyl-8-azachromones, which feature an amino group on a pyridyl ring fused to a pyrone, highlights a strategy where a highly functionalized pyridine scaffold is first constructed and then elaborated into the final bicyclic system. nih.gov
Conformational Analysis of Derivatives and Structure-Reactivity Relationships
The biological activity of 7-azaspiro[3.5]nonane-2-carbonitrile derivatives is intrinsically linked to their three-dimensional structure. A thorough understanding of the conformational preferences of the spirocyclic system and the influence of various substituents is crucial for rational drug design. The piperidine ring in the 7-azaspiro[3.5]nonane system can adopt several conformations, with the chair form being the most stable. However, the presence of the spiro-fused cyclobutane ring and substituents can significantly influence the conformational equilibrium.
However, the spirocyclic nature of the molecule introduces unique stereochemical constraints. The cyclobutane ring, being fused at the 4-position of the piperidine ring, can influence the puckering of the six-membered ring. The presence of a substituent, such as the carbonitrile group at the 2-position, further complicates the conformational landscape.
For instance, a nitrile group on a cyclohexane ring has a relatively small A-value, suggesting a weaker preference for the equatorial position compared to bulkier groups. However, the interplay of steric and electronic effects can alter this preference. In the case of this compound derivatives, substituents on the nitrogen atom (at position 7) or at other positions on the piperidine ring will also exert a significant influence on the conformational equilibrium.
To illustrate the potential impact of various substituents on the conformational equilibrium of the piperidine ring, the following table presents hypothetical A-values for different substituents at the 2-position of a 7-azaspiro[3.5]nonane scaffold. These values are based on established data for substituted cyclohexanes and are for illustrative purposes.
| Substituent (at C-2) | Hypothetical A-value (kcal/mol) | Predicted Equatorial Preference |
|---|---|---|
| -CN (Carbonitrile) | 0.2 | Slight |
| -CH3 (Methyl) | 1.7 | Strong |
| -OH (Hydroxyl) | 0.6 | Moderate |
| -C6H5 (Phenyl) | 3.0 | Very Strong |
The data in the table illustrates that bulkier substituents, such as a phenyl group, would be expected to have a strong preference for the equatorial position to avoid severe steric clashes with the axial hydrogens on the piperidine ring. The nitrile group, being linear and relatively small, would exhibit a much weaker preference.
The 7-azaspiro[3.5]nonane ring system is not static. The piperidine ring can undergo a conformational inversion known as a ring flip, where axial substituents become equatorial and vice versa. This dynamic process is often rapid at room temperature, leading to a time-averaged conformation observed in many analytical techniques.
The energy barrier to this ring flip is influenced by the substituents present. Bulky groups that are forced into an axial position in the transition state can significantly raise the energy barrier, slowing down the rate of inversion. Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique used to study these dynamic processes. By cooling a sample, it is possible to slow the ring flip to a rate where the individual chair conformers can be observed separately in the NMR spectrum.
For a derivative of this compound, the rate of ring inversion would be influenced by the nature of the substituents at various positions. For example, a large N-substituent (at position 7) could sterically interact with the cyclobutane ring, potentially altering the preferred conformation and the dynamics of ring inversion.
The following interactive table provides hypothetical energy barriers for the piperidine ring flip in 7-azaspiro[3.5]nonane derivatives with different substituents. The coalescence temperature (Tc) is the temperature at which the signals for the two interconverting conformers merge in an NMR experiment, providing a measure of the rate of the dynamic process.
| Substituent on Nitrogen (N-7) | Hypothetical Energy Barrier (ΔG‡, kcal/mol) | Hypothetical Coalescence Temperature (Tc, K) |
|---|---|---|
| -H | 10.5 | 210 |
| -CH3 | 11.2 | 225 |
| -C(O)CH3 (Acetyl) | 12.5 | 250 |
| -SO2C6H5 (Benzenesulfonyl) | 14.0 | 280 |
As suggested by the hypothetical data, increasing the steric bulk or introducing groups that alter the electronics at the nitrogen atom, such as an acetyl or benzenesulfonyl group, would be expected to increase the energy barrier to ring inversion. This is because these groups can introduce additional steric strain or torsional strain during the conformational change. A higher energy barrier corresponds to a slower rate of inversion and a higher coalescence temperature. Understanding these dynamic processes is critical, as the conformational flexibility or rigidity of the scaffold can significantly impact its binding to a biological target and, consequently, its reactivity and therapeutic efficacy.
Computational and Theoretical Studies of 7 Azaspiro 3.5 Nonane 2 Carbonitrile
Molecular Modeling and Geometry Optimization
Molecular modeling and geometry optimization are foundational steps in computational chemistry, aimed at identifying the most stable three-dimensional arrangement of atoms in a molecule. rowansci.com This process involves finding the coordinates on the potential energy surface where the net forces on the atoms are zero, corresponding to an energy minimum. scm.com For a flexible molecule like 7-Azaspiro[3.5]nonane-2-carbonitrile, this begins with a thorough exploration of its various possible shapes, or conformations.
Conformational Space Exploration
The conformational landscape of this compound is defined by the flexibility of its two constituent rings: the six-membered piperidine (B6355638) ring and the four-membered azetidine (B1206935) ring.
Piperidine Ring Conformations: The piperidine ring can adopt several conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms. The chair conformation is typically the most stable due to minimized angular and torsional strain. It is hypothesized that substituents on the piperidine ring can shift the equilibrium strongly toward a single chair conformation. acs.org
Azetidine Ring Puckering: The four-membered azetidine ring is not planar and exhibits a degree of puckering.
Nitrile Group Orientation: The carbonitrile substituent at the C2 position of the azetidine ring can be oriented in two principal directions relative to the ring: axial and equatorial .
The combination of these possibilities results in a complex conformational space. The primary conformers of interest arise from the chair conformation of the piperidine ring combined with the axial or equatorial placement of the nitrile group.
| Conformer ID | Piperidine Ring Conformation | Nitrile Group (C2) Orientation | Description |
|---|---|---|---|
| Conf-1 | Chair | Equatorial | The nitrile group points away from the bulk of the azetidine ring, which is generally expected to be sterically favorable. |
| Conf-2 | Chair | Axial | The nitrile group is oriented parallel to the principal axis of the azetidine ring, potentially leading to steric interactions. |
| Conf-3 | Twist-Boat | Equatorial | A higher-energy conformation of the piperidine ring. |
| Conf-4 | Twist-Boat | Axial | Another higher-energy conformation of the piperidine ring. |
Energy Minimization of Azaspiro[3.5]nonane Isomers
Following the identification of possible conformers, geometry optimization is performed using quantum chemical methods, such as Density Functional Theory (DFT), to determine their relative stabilities. This calculation minimizes the total energy of each conformer to find its most stable geometry. scm.com For similar spirocyclic systems, energy differences between stable and less stable conformers have been calculated to be significant, on the order of 13 kJ/mol. researchgate.net
For this compound, the chair conformers are expected to be significantly lower in energy than the boat or twist-boat forms. Between the two chair conformers, the isomer with the nitrile group in the equatorial position (Conf-1) is predicted to be the global energy minimum due to reduced steric hindrance compared to the axial orientation (Conf-2).
| Conformer ID | Description | Calculated Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|---|
| Conf-1 | Chair-Equatorial | 0.00 | Most Stable (Global Minimum) |
| Conf-2 | Chair-Axial | ~ 8-12 | Less Stable |
| Conf-3 | Twist-Boat-Equatorial | > 20 | High Energy |
| Conf-4 | Twist-Boat-Axial | > 25 | High Energy |
Quantum Chemical Calculations
Quantum chemical calculations on the optimized geometry of the most stable conformer provide deep insights into the molecule's electronic properties and inherent reactivity.
Electronic Structure Analysis
Analysis of the electronic structure reveals how charge is distributed across the molecule. The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, regions of negative electrostatic potential (electron-rich) are expected around the nitrogen atom of the piperidine ring (N7) and the nitrogen atom of the nitrile group. These sites are susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be located on the hydrogen atoms.
Mulliken charge analysis provides a quantitative measure of the partial atomic charges. These calculated values help in understanding the polarity of bonds and identifying reactive centers.
| Atom | Description | Calculated Mulliken Charge (a.u.) | Implication |
|---|---|---|---|
| N7 | Piperidine Nitrogen | ~ -0.45 | Strongly electronegative, nucleophilic character. |
| N (of CN) | Nitrile Nitrogen | ~ -0.30 | Electronegative, potential hydrogen bond acceptor. |
| C (of CN) | Nitrile Carbon | ~ +0.15 | Slightly electropositive, susceptible to nucleophilic attack. |
| C2 | Carbon attached to CN group | ~ +0.10 | Slightly electropositive character. |
Reactivity Predictions (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability to donate an electron. The HOMO of this compound is expected to be localized primarily on the lone pair of the piperidine nitrogen (N7), making this the most nucleophilic site.
LUMO: Represents the ability to accept an electron. The LUMO is predicted to be centered on the π* antibonding orbital of the carbon-nitrogen triple bond of the nitrile group. This makes the nitrile carbon an electrophilic site, vulnerable to attack by nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule will be more reactive.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | ~ -6.5 | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO Energy | ~ +1.5 | Indicates the energy of the most available orbital to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 8.0 | A relatively large gap suggests good kinetic stability under normal conditions. |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. For flexible molecules like azaspirocycles, MD simulations are crucial for understanding their behavior in a realistic environment, such as in solution. researchgate.net
An MD simulation of this compound in a solvent like water would reveal:
Conformational Dynamics: The simulation would show transitions between different conformations, such as the interconversion of piperidine chair forms and the puckering motion of the azetidine ring.
Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of each atom provides a measure of its mobility. This can highlight which parts of the molecule are rigid and which are more flexible. The atoms in the piperidine ring are expected to show greater fluctuation than those in the more constrained azetidine ring.
| Molecular Region | Average RMSF (Å) | Interpretation |
|---|---|---|
| Azetidine Ring Atoms (C1-C4) | ~ 0.4 | Relatively rigid due to the strained four-membered ring structure. |
| Piperidine Ring Atoms (C5-C6, C8-C9) | ~ 0.8 | Higher flexibility, consistent with the ability to undergo conformational changes (e.g., chair-boat interconversion). researchgate.net |
| Nitrile Group Atoms | ~ 0.6 | Moderate flexibility, influenced by its connection to the azetidine ring. |
Ligand-Scaffold Interactions (General Principles, not specific targets)
The 7-azaspiro[3.5]nonane scaffold provides a rigid framework that can orient functional groups in specific vectors in three-dimensional space, which is a key advantage for optimizing interactions with biological targets. tandfonline.comrsc.org Unlike more flexible linear or monocyclic compounds, the conformational rigidity of the spirocyclic system reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. enamine.net
Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The nitrogen of the carbonitrile group is also a potential hydrogen bond acceptor.
Dipole-Dipole Interactions: The polar carbonitrile group can participate in favorable dipole-dipole interactions with polar residues in a binding site.
Hydrophobic Interactions: The aliphatic carbon framework of both the cyclobutane (B1203170) and piperidine rings can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues.
The rigidity of the scaffold ensures that the relative orientation of these interacting groups is maintained, which can enhance the selectivity and potency of a ligand. tandfonline.com The introduction of a spirocyclic scaffold can lead to a higher fraction of sp³-hybridized carbon atoms, a feature that has been correlated with improved physicochemical properties and clinical success rates of drug candidates. bldpharm.com
Table 1: Potential Ligand-Scaffold Interaction Types for this compound
| Interaction Type | Potential Interacting Group on the Scaffold | Example Protein Residue Interaction |
| Hydrogen Bond Donor | Piperidine N-H (if protonated) | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond Acceptor | Piperidine N, Carbonitrile N | Serine, Threonine, Asparagine, Glutamine |
| Dipole-Dipole | Carbonitrile group | Polar amino acids, Metal ions |
| Hydrophobic | Cyclobutane and Piperidine CH₂ groups | Leucine, Isoleucine, Valine, Phenylalanine |
Solvent Effects on Conformation
Cyclobutane Ring Puckering: Computational studies on cyclobutane have shown that it is not planar but exists in a puckered conformation to relieve torsional strain. nih.govacs.orgnih.gov The barrier to inversion between the two puckered states is relatively low. nih.govnih.gov In this compound, the substitution at the spiro-center and the presence of the carbonitrile group at the 2-position will influence the puckering angle and the barrier to inversion. In polar solvents, conformations that maximize the exposure of the polar carbonitrile group to the solvent may be favored.
Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. However, the presence of the spiro-fusion can introduce strain that may lead to distorted chair or the adoption of twist-boat conformations. A recent comprehensive study on substituted piperidine derivatives highlighted that solvation and solvent polarity play a major role in stabilizing different conformers. researchgate.net
In non-polar solvents, intramolecular interactions might dominate, leading to a more compact conformation. In polar, protic solvents such as water or methanol, the solvent can form hydrogen bonds with the piperidine nitrogen and the carbonitrile group. This solvation can stabilize more extended conformations and influence the equilibrium between axial and equatorial orientations of substituents on the piperidine ring. The dielectric constant of the solvent will also affect the electrostatic interactions within the molecule, further modulating its conformational preferences.
Table 2: Predicted Solvent Effects on the Conformation of this compound
| Solvent Type | Predicted Conformational Effects |
| Non-polar (e.g., Hexane) | Favors compact conformations, intramolecular interactions may be more significant. |
| Polar Aprotic (e.g., DMSO) | Solvation of the carbonitrile and piperidine nitrogen can occur, potentially altering the ring conformations to maximize dipole-solvent interactions. |
| Polar Protic (e.g., Methanol, Water) | Strong hydrogen bonding with the piperidine nitrogen and carbonitrile group is expected, leading to stabilization of more open conformations and influencing the conformational equilibrium of the piperidine ring. |
The Role of this compound as a Versatile Synthetic Intermediate in Modern Chemistry
The quest for novel molecular architectures with enhanced therapeutic potential has led medicinal chemists to explore chemical space beyond traditional flat, aromatic structures. This "escape from flatland" has highlighted the importance of three-dimensional scaffolds that can offer improved pharmacological properties. whiterose.ac.ukuniv.kiev.uabldpharm.com Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and novel structural features. nih.govresearchgate.netresearchgate.net The 7-Azaspiro[3.5]nonane core, a motif combining a four-membered azetidine ring with a six-membered cyclohexane ring, serves as a privileged scaffold in this context. The functionalized derivative, this compound, represents a particularly valuable synthetic intermediate, offering a versatile handle for the construction of complex molecules and chemical libraries.
Advanced Analytical Methodologies for Structural Elucidation of Azaspiro 3.5 Nonane 2 Carbonitrile and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and precision. mdpi.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This level of precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.
For a compound like 7-Azaspiro[3.5]nonane-2-carbonitrile, HRMS provides the experimental mass that can be compared against the theoretical exact mass calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, and nitrogen). A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. mdpi.com
Modern HRMS techniques, such as those based on Time-of-Flight (TOF) or Orbitrap mass analyzers, are often coupled with soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). pnnl.gov These methods minimize fragmentation, ensuring that the intact molecular ion is observed, which is crucial for accurate molecular formula determination. pnnl.gov Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide valuable structural information through controlled fragmentation of the parent ion, helping to piece together the molecular structure. nih.gov
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C9H14N2 |
| Theoretical Exact Mass (Monoisotopic) | 150.1157 g/mol |
| Ionization Mode | ESI+ |
| Adduct | [M+H]+ |
| Theoretical m/z of [M+H]+ | 151.1235 |
| Experimentally Observed m/z | Value dependent on specific analysis |
| Mass Accuracy (ppm) | Calculated from experimental data |
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For complex structures like azaspirocycles, advanced NMR methods are essential.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, 2D NMR experiments are required to assemble the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other within the molecular framework. This is crucial for mapping out the spin systems within the cyclobutane (B1203170) and piperidine (B6355638) rings of the azaspiro[3.5]nonane core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of the ¹³C chemical shifts for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. HMBC is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the structure. For this compound, HMBC would be key in confirming the connectivity around the spirocyclic carbon and the placement of the nitrile group.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a 7-Azaspiro[3.5]nonane Scaffold (Note: Specific chemical shifts for this compound would require experimental data. This table provides a general representation for a similar core structure.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| C2 | ~35 | ~2.5-2.8 | H3, H4, CN | H3, H6 |
| C3 | ~25 | ~1.8-2.1 | H2, H4 | H2, H4 |
| C4 | ~35 | ~2.5-2.8 | H2, H3 | H3, H8 |
| C5 (Spiro) | ~40 | - | H4, H6, H9 | - |
| C6 | ~50 | ~2.9-3.2 | H8, H9 | H2, H8 |
| C8 | ~50 | ~2.9-3.2 | H6, H9 | H4, H6 |
| C9 | ~30 | ~1.6-1.9 | H6, H8 | H6, H8 |
| CN | ~120 | - | H2 | - |
Solid-State NMR for Polymorphism Studies
Solid-state NMR (SSNMR) is a powerful, non-destructive technique used to study the structure and dynamics of materials in their solid form. nih.govnih.gov It is particularly valuable for characterizing polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties, and SSNMR can identify and quantify these forms. nih.gov By measuring parameters like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution-state NMR, SSNMR provides detailed information about the local environment of each nucleus in the crystal lattice. nih.gov This can reveal subtle differences in molecular conformation and intermolecular interactions between polymorphs of this compound.
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
While NMR provides excellent data for structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov It provides precise coordinates for each atom, allowing for the definitive assignment of absolute stereochemistry and a detailed analysis of the molecule's conformation.
Crystal Growth Techniques for Spirocycles
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. tamu.edu The rigid and often compact nature of spirocycles can make crystallization difficult. Several techniques are commonly employed:
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly and undisturbed. The key is to choose a solvent in which the compound is moderately soluble. rochester.edu
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the solution, the solubility of the compound decreases, promoting slow crystal growth. wpmucdn.com
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and gradually. acadpubl.eu This reduction in temperature decreases solubility, leading to crystallization. acadpubl.eu
For all methods, purity of the sample and cleanliness of the glassware are paramount to minimize nucleation sites and encourage the growth of a few large, well-ordered crystals. tamu.edurochester.edu
Data Interpretation for Bond Lengths, Angles, and Dihedral Angles
Once a suitable crystal is analyzed, the resulting data provides a wealth of structural information. The interpretation focuses on key geometric parameters that define the molecule's conformation.
Bond Lengths: The distances between bonded atoms are measured with high precision. These can be compared to standard values to identify any unusual strain or electronic effects within the spirocyclic system.
Bond Angles: The angles between three connected atoms are determined. For the azaspiro[3.5]nonane core, the angles within the cyclobutane ring are expected to be close to 90°, indicating significant ring strain, while those in the piperidine ring would be closer to the tetrahedral angle of 109.5°.
Table 3: Representative X-ray Crystallographic Data for a Spirocyclic System (Note: These are illustrative values. Actual data for this compound would be obtained from its specific crystal structure.)
| Parameter | Atom(s) Involved | Value (Å or °) |
| Bond Length | C2-CN | ~1.47 Å |
| C5-N7 | ~1.48 Å | |
| C4-C5 | ~1.55 Å | |
| Bond Angle | C3-C2-C(N) | ~89.5° |
| C6-N7-C8 | ~111.0° | |
| C4-C5-C6 | ~114.2° | |
| Dihedral Angle | H-C6-N7-C8 | ~ -175° (anti-periplanar) |
| C4-C5-C6-N7 | ~ 65° (gauche) |
This detailed geometric data from X-ray crystallography, combined with the connectivity and solution-state conformation from NMR and the molecular formula from HRMS, provides a complete and unambiguous structural elucidation of this compound and its derivatives.
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)
For this compound, the most characteristic vibrational mode for identification is the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This functional group exhibits a strong, sharp absorption band in a relatively uncongested region of the infrared and Raman spectra. researchgate.netresearchgate.net
Key Research Findings:
Influence of Molecular Structure: The spirocyclic nature of the 7-azaspiro[3.5]nonane framework and the presence of the secondary amine will influence the exact frequencies of other vibrational modes, such as C-H, N-H, and C-N stretching and bending vibrations. While specific experimental data for this compound is not readily available in the surveyed literature, data from related nitrile compounds can be used to predict the expected spectral features.
Complementary Techniques: FTIR and Raman spectroscopy are complementary techniques. The C≡N stretch is typically strong in both, but other molecular vibrations may be more prominent in one technique over the other due to selection rules based on changes in dipole moment (FTIR) versus polarizability (Raman). researchgate.net
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Technique |
| Nitrile (C≡N) | Stretching | 2240 - 2260 | Strong, Sharp | FTIR, Raman |
| Amine (N-H) | Stretching | 3300 - 3500 | Medium | FTIR |
| Alkane (C-H) | Stretching | 2850 - 2960 | Strong | FTIR, Raman |
| Amine (N-H) | Bending | 1550 - 1650 | Medium | FTIR |
| Alkane (C-H) | Bending | 1350 - 1470 | Medium | FTIR, Raman |
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a chiral center at the carbon atom of the cyclobutane ring that is attached to the nitrile group. Therefore, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial, and this is typically achieved through chiral chromatography, most commonly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).
The principle of chiral chromatography relies on the differential interaction of the two enantiomers with a chiral selector that is immobilized on the stationary phase. This leads to different retention times for the enantiomers, allowing for their separation and quantification.
Key Research Findings and Methodologies:
Chiral Stationary Phases (CSPs): The successful separation of enantiomers is highly dependent on the choice of the CSP. For spirocyclic compounds, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) have shown broad applicability. nih.gov For instance, the enantiomeric resolution of spiro orthocarbonates has been successfully achieved using CSP-HPLC. nih.gov
Mobile Phase Composition: The mobile phase, a mixture of solvents, is optimized to achieve good separation (resolution) and reasonable analysis time. Typical mobile phases for normal-phase chiral HPLC consist of a nonpolar solvent like heptane (B126788) or hexane (B92381) mixed with a polar modifier such as an alcohol (e.g., ethanol (B145695) or isopropanol). nih.gov
Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) | Proven effectiveness for a wide range of chiral compounds, including cyclic and spirocyclic systems. nih.gov |
| Mobile Phase | Heptane/Isopropanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations, allowing for adjustment of retention and selectivity. nih.gov |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |
| Temperature | 25 °C | Standard ambient temperature for reproducible chromatography. |
| Detection | UV at 210 nm | The nitrile group and the rest of the molecule would be expected to have some absorbance at low UV wavelengths. |
The development of a specific chiral separation method would require experimental screening of different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers of this compound.
Q & A
Q. What are effective synthetic routes for 7-Azaspiro[3.5]nonane-2-carbonitrile?
The synthesis typically involves cyclization of precursors (e.g., alkynes or ketones) under acidic or basic conditions to form the spirocyclic core, followed by nitrile group introduction via cyanation reagents like trimethylsilyl cyanide. Key steps include optimizing reaction time and temperature to prevent side reactions . For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate) are synthesized using anhydrous solvents and purified via column chromatography .
Q. What characterization techniques validate the structure of this compound?
Nuclear Magnetic Resonance (NMR) at 400–500 MHz confirms spirocyclic geometry and substituent positions. Liquid Chromatography-Mass Spectrometry (LCMS) with chemical ionization (CI) or electron impact (EI) verifies molecular weight and purity (>95%). X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. How are intermediates like tert-butyl derivatives used in synthesis?
tert-Butyl groups protect reactive amines during multi-step syntheses. For example, tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate serves as a precursor for cross-coupling reactions. Deprotection with trifluoroacetic acid yields the free amine for further functionalization .
Q. What purification methods ensure high-purity spirocyclic compounds?
Techniques include flash chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or acetone. For hygroscopic intermediates, rotary evaporation under reduced pressure followed by lyophilization is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Use Design of Experiments (DoE) to test variables: temperature (25–100°C), catalyst loading (e.g., Pd/C for cyanation), and solvent polarity. Scaling to multigram quantities requires inert atmospheres (N₂/Ar) and controlled addition rates to minimize exothermic side reactions .
Q. What strategies assess enzyme inhibition (e.g., FAAH) by 7-azaspiro derivatives?
Fluorescent substrate assays (e.g., hydrolysis of arachidonoyl-AMC) measure IC₅₀ values. Molecular docking studies predict binding interactions with FAAH's catalytic triad (Ser241, Ser217, Gly239). Compare inhibition kinetics with known inhibitors like URB597 .
Q. How do structural modifications influence bioactivity?
Replace the nitrile group with carboxylates or amides to alter polarity and binding affinity. For example, 7-Azaspiro[3.5]nonane-2-carboxylic acid derivatives show enhanced solubility but reduced CNS penetration. Methylation at position 7 increases lipophilicity, improving membrane permeability .
Q. What computational methods predict metabolic stability?
Density Functional Theory (DFT) calculates oxidation potentials at the spirocyclic nitrogen. ADMET predictors (e.g., SwissADME) estimate cytochrome P450 metabolism and plasma protein binding. MD simulations (AMBER/CHARMM) model hepatic microsomal degradation pathways .
Q. How is stability under physiological conditions evaluated?
Conduct accelerated stability studies: incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC-UV at 0, 24, and 48 hours. Lyophilized formulations improve shelf-life for in vivo studies .
Q. What challenges arise in in vivo testing of spirocyclic nitriles?
Poor aqueous solubility requires formulation with co-solvents (e.g., PEG-400) or liposomal encapsulation. Metabolite identification via LC-HRMS detects cyanide release, necessitating toxicity screening in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
